2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)-
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Overview
Description
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)- is an organic compound with a unique structure that includes both amino and oxaloamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)- can be achieved through several methods. One common approach involves the aldol condensation reaction between methyl ketone derivatives and glyoxylic acid under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields for a wide range of substrates.
Industrial Production Methods
Industrial production of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the oxaloamino group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations , reducing agents such as lithium aluminum hydride , and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations , while reduction reactions can produce different amine derivatives .
Scientific Research Applications
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s effects are mediated through biochemical interactions that influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-4-(carbamoylamino)butanoic acid
- (2S)-2-amino-4-(hydroxyamino)butanoic acid
- (2S)-2-amino-4-(methylamino)butanoic acid
Uniqueness
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2S)- is unique due to its specific combination of amino and oxaloamino functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
66592-71-0 |
---|---|
Molecular Formula |
C6H10N2O5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(2S)-2-amino-4-(oxaloamino)butanoic acid |
InChI |
InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 |
InChI Key |
DSBZQNMJXKJWTO-VKHMYHEASA-N |
SMILES |
C(CNC(=O)C(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C(CNC(=O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CNC(=O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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